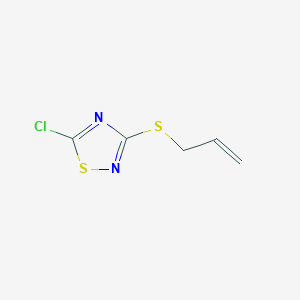

3-Allylthio-5-chloro-1,2,4-thiadiazole

Description

Properties

Molecular Formula |

C5H5ClN2S2 |

|---|---|

Molecular Weight |

192.7 g/mol |

IUPAC Name |

5-chloro-3-prop-2-enylsulfanyl-1,2,4-thiadiazole |

InChI |

InChI=1S/C5H5ClN2S2/c1-2-3-9-5-7-4(6)10-8-5/h2H,1,3H2 |

InChI Key |

VUMWESOQHIDGTO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC1=NSC(=N1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the 1,2,4-thiadiazole ring significantly influence reactivity and stability. Key comparisons include:

Chloro vs. Trichloromethyl Groups :

- 5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS 101258-23-5) has a simpler ethyl group at position 3, leading to lower molecular weight (148.61 g/mol) and reduced steric hindrance compared to the allylthio group .

- 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole (CAS 5848-93-1) features a highly electronegative trichloromethyl group, enhancing its biocidal activity but reducing solubility in polar solvents .

- Allylthio vs. Amino/Phenyl Groups: 5-Amino-3-methyl-1,2,4-thiadiazole exhibits basicity due to the amino group, enabling participation in hydrogen bonding and coordination chemistry, unlike the non-polar allylthio substituent . 5-Amino-3-phenyl-1,2,4-thiadiazole (CAS 17467-15-1) introduces aromaticity, enhancing stability and enabling π-π stacking interactions in polymer synthesis .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 3-Allylthio-5-chloro-1,2,4-thiadiazole | C₅H₅ClN₂S₂ | 192.69 | -Cl, -S-CH₂-CH=CH₂ |

| 5-Chloro-3-ethyl-1,2,4-thiadiazole | C₄H₅ClN₂S | 148.61 | -Cl, -CH₂CH₃ |

| 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole | C₃Cl₄N₂S | 247.89 | -Cl, -CCl₃ |

| 5-Amino-3-phenyl-1,2,4-thiadiazole | C₈H₆N₃S | 177.22 | -NH₂, -C₆H₅ |

Biocidal Properties:

- 3-Trichloromethyl Derivatives : While some trichloromethyl-substituted thiadiazoles (e.g., 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole) show poor biocidal activity, others with cyclic amine substituents exhibit >80% nitrification inhibition over 28 days .

- Allylthio Group : The sulfur atom in the allylthio group may enhance biocidal efficacy through thiol-disulfide exchange mechanisms, though specific data for this compound are pending.

Corrosion Inhibition:

- Amino-substituted thiadiazoles like 2-amino-5-ethyl-1,3,4-thiadiazole (AETD) demonstrate corrosion inhibition efficiencies of ~70% on brass, attributed to nitrogen-based adsorption . Allylthio derivatives likely rely on sulfur-metal interactions, though quantitative comparisons are needed.

Table 2: Functional Activity Comparison

Q & A

Q. What are the common synthetic pathways for preparing 3-Allylthio-5-chloro-1,2,4-thiadiazole derivatives?

The synthesis typically involves nucleophilic substitution at the 5-chloro position of the thiadiazole core. For example, allylthio groups can be introduced via S-alkylation under basic conditions. Optimized protocols include refluxing in aprotic solvents like DMF or acetonitrile with K₂CO₃ as a base, achieving yields of 70–85% . Structural confirmation is performed using ¹H/¹³C NMR and mass spectrometry to verify regioselectivity and purity.

Q. How does the stability of the 1,3,4-thiadiazole ring influence reaction design?

The 1,3,4-thiadiazole ring is susceptible to nucleophilic attack, particularly under basic conditions. For instance, reactions with amines or hydrazines may lead to ring cleavage or rearrangement into triazolinethiones . To mitigate degradation, reactions should avoid prolonged heating in polar protic solvents. Stability studies using TLC or HPLC are recommended to monitor decomposition .

Q. What analytical methods are critical for confirming the structure of 3-Allylthio-5-chloro-1,2,4-thiadiazole derivatives?

Key techniques include:

- NMR spectroscopy : To confirm allylthio substitution (δ ~3.5–4.0 ppm for allylic protons) and aromatic thiadiazole protons.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography (if crystalline): For unambiguous confirmation of regiochemistry and bond lengths .

Advanced Research Questions

Q. How can contradictions in regioselectivity during Suzuki-Miyaura coupling of 5-chloro-3-bromo-1,2,4-thiadiazole be resolved?

Despite bromine's higher electronegativity, Suzuki-Miyaura coupling of 3-bromo-5-chloro-1,2,4-thiadiazole occurs preferentially at the 5-chloro position. This anomaly is explained by frontier molecular orbital (FMO) analysis, where the electron-deficient 5-chloro site exhibits greater reactivity toward arylboronic acids. Computational modeling (e.g., DFT) is recommended to predict regioselectivity .

Q. What mechanistic insights explain the rearrangement of 2-amino-1,3,4-thiadiazole derivatives to triazolinethiones?

Under basic conditions, 2-amino-1,3,4-thiadiazoles undergo ring-opening via nucleophilic attack at the sulfur atom, followed by cyclization to form triazolinethiones. For example, reactions with benzylamine in xylene yield a mixture of 2-benzylamino-thiadiazole and 4-benzyl-triazolinethione. Kinetic studies using ¹H NMR or in-situ IR spectroscopy can elucidate reaction pathways .

Q. How do steric and electronic effects of substituents influence the biological activity of thiadiazole derivatives?

The allylthio group enhances lipophilicity, improving membrane permeability, while the 5-chloro substituent increases electrophilicity, potentially interacting with biological targets (e.g., enzymes). Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., antimicrobial or anticancer screens) with computational docking to identify key interactions .

Q. What strategies address contradictory data in the synthesis of 5-methoxy vs. 5-chloro derivatives under similar conditions?

Competing pathways may arise from solvent or temperature effects. For instance, refluxing in toluene/methanol/water can lead to methoxy substitution via nucleophilic aromatic substitution (SNAr), while trace HCl promotes retention of the 5-chloro group. Control experiments with deuterated solvents or alternative leaving groups (e.g., triflate) are advised to isolate variables .

Methodological Considerations

Q. How can computational tools enhance the design of thiadiazole-based compounds?

- FMO analysis : Predicts reactivity and regioselectivity in cross-coupling reactions .

- Molecular docking : Screens potential bioactivity by simulating ligand-protein interactions .

- QSAR models : Correlates substituent effects with biological outcomes using descriptors like logP and HOMO-LUMO gaps .

Q. What experimental controls are essential for validating reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.